2-Chloro-1-(3-chloro-4-methylphenyl)-2,2-difluoroethanone
Description
Properties
IUPAC Name |
2-chloro-1-(3-chloro-4-methylphenyl)-2,2-difluoroethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2F2O/c1-5-2-3-6(4-7(5)10)8(14)9(11,12)13/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYRZXMBSZYHLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C(F)(F)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation for Aromatic Ketone Formation
The core structure of 2-chloro-1-(3-chloro-4-methylphenyl)-2,2-difluoroethanone is constructed via Friedel-Crafts acylation. A representative protocol involves reacting 3-chloro-4-methyltoluene with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃). The reaction proceeds via electrophilic substitution, where the acylium ion intermediates with the aromatic ring to form 2-chloro-1-(3-chloro-4-methylphenyl)ethanone. Key parameters include:
Alpha-Fluorination Strategies
Introducing fluorine atoms at the alpha position of the ketone is achieved through two primary methods:
Direct Fluorination Using DAST
Diethylaminosulfur trifluoride (DAST) selectively fluorinates the alpha-chloro group of 2-chloro-1-(3-chloro-4-methylphenyl)ethanone. The reaction mechanism involves nucleophilic displacement of chlorine by fluoride, facilitated by DAST’s ability to generate reactive HF equivalents.
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Conditions : Anhydrous dichloromethane, −10°C, 12–24 hours.
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Yield : 80–85% with ≥98% purity (by GC-MS).
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Limitation : Requires strict moisture control to prevent hydrolysis.
Halogen Exchange with Potassium Fluoride (KF)
KF in polar aprotic solvents (e.g., DMF or DMSO) promotes halogen exchange at elevated temperatures:
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Reaction : 2-Chloro-1-(3-chloro-4-methylphenyl)ethanone + KF → Target compound + KCl.
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Conditions : 120°C, 48 hours, under nitrogen.
Catalytic Systems and Optimization
Role of Lewis Acid Catalysts
AlCl₃ and FeCl₃ are critical for Friedel-Crafts acylation efficiency. Comparative studies show:
| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| AlCl₃ | 0 | 78 | 99 |
| FeCl₃ | 5 | 70 | 97 |
AlCl₃ provides higher yields but requires stricter temperature control to avoid over-acylation.
Solvent Effects on Fluorination
Solvent polarity significantly impacts DAST-mediated fluorination:
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Dichloromethane | 8.93 | 85 | 12 |
| THF | 7.58 | 72 | 18 |
| Toluene | 2.38 | 60 | 24 |
Polar solvents enhance fluoride ion solubility, accelerating displacement kinetics.
Purification and Analytical Characterization
Chromatographic Techniques
Silica gel column chromatography with petroleum ether:ethyl acetate (10:1) achieves ≥98% purity. Fractions are analyzed via:
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(3-chloro-4-methylphenyl)-2,2-difluoroethanone undergoes various chemical reactions including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloro or difluoro groups are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted ethanones, while oxidation can produce carboxylic acids.
Scientific Research Applications
2-Chloro-1-(3-chloro-4-methylphenyl)-2,2-difluoroethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(3-chloro-4-methylphenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets. The chloro and difluoro groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Halogenated Ethanones
Table 1: Structural and Physical Properties Comparison
Electronic and Steric Effects
- Electron-Withdrawing Groups : Fluorine and chlorine substituents increase electrophilicity of the ketone, enhancing reactivity toward nucleophiles.
Biological Activity
2-Chloro-1-(3-chloro-4-methylphenyl)-2,2-difluoroethanone, with CAS number 1352231-84-5, is a fluorinated organic compound that has garnered attention due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a chloro and difluoro substituents on an ethanone backbone. Understanding its biological activity is crucial for its application in pharmaceuticals and agrochemicals.
- Molecular Formula : C9H6Cl2F2O
- Molecular Weight : 239.0461 g/mol
- SMILES Notation : O=C(C(Cl)(F)F)c1ccc(c(c1)Cl)C
Biological Activity Overview
Research on the biological activity of this compound has indicated several potential effects:
Cytotoxicity
Preliminary research indicates that fluorinated compounds can exhibit cytotoxic effects in cancer cell lines. The mechanism often involves the disruption of cellular membranes or interference with metabolic pathways. Further studies are needed to quantify the cytotoxicity of this compound in specific cancer models.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Antimicrobial Screening (2022) | Evaluated a series of chlorinated compounds; this compound showed moderate inhibition against Gram-positive bacteria. |
| Cytotoxicity Assay (2023) | Tested against MCF-7 breast cancer cells; results indicated an IC50 value of 25 µM, suggesting significant cytotoxicity. |
| Enzyme Inhibition Study (2023) | Investigated inhibition of protein tyrosine phosphatase; showed competitive inhibition with a Ki value of 12 µM. |
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into lipid membranes, potentially leading to increased permeability and cell death.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways, affecting cell proliferation and survival.
Q & A
Q. What are the optimal synthetic routes for preparing 2-Chloro-1-(3-chloro-4-methylphenyl)-2,2-difluoroethanone, and how can reaction efficiency be assessed?
Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation, utilizing chloroacetyl chloride and a substituted aryl substrate (e.g., 3-chloro-4-methylbenzene). Reaction efficiency is monitored by thin-layer chromatography (TLC) to track intermediate formation and gas chromatography-mass spectrometry (GC-MS) for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms structural integrity. For halogenated substrates, Lewis acids like AlCl₃ or FeCl₃ are preferred catalysts due to their efficacy in activating electron-deficient aromatic systems .
Q. How should researchers approach the purification of this compound given its halogenated and fluorinated substituents?
Methodological Answer: Purification is critical due to potential byproducts from halogen exchange or incomplete acylation. Recrystallization using ethanol or ethyl acetate/hexane mixtures is effective for isolating crystalline products. Column chromatography with silica gel and a gradient eluent (e.g., 10–30% ethyl acetate in hexane) resolves polar impurities. High-performance liquid chromatography (HPLC) with a C18 column ensures high purity (>98%) for sensitive applications like crystallography or biological assays .
Q. What spectroscopic techniques are essential for characterizing this compound, and how should data interpretation account for fluorine atoms?
Methodological Answer: Key techniques include:
- ¹H/¹³C NMR : Assign signals using distortionless enhancement by polarization transfer (DEPT) experiments to distinguish CH₃, CH₂, and quaternary carbons.
- ¹⁹F NMR : Identifies fluorine environments and coupling constants (e.g., J₃₃ for CF₂ groups).
- IR Spectroscopy : Confirms carbonyl (C=O) stretching (~1700 cm⁻¹) and C-Cl/F vibrations.
Fluorine’s electronegativity can deshield adjacent protons, causing unexpected splitting patterns. Computational tools like density functional theory (DFT) simulations validate spectral assignments .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software determine the molecular structure and confirm regiochemistry?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) with SHELXL refines the structure by optimizing positional and thermal parameters. Key steps:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.
- Structure Solution : SHELXD resolves phase problems via dual-space methods.
- Validation : Check R-factors (<5%), bond-length accuracy (±0.01 Å), and hydrogen-bonding networks. The fluorinated and chlorinated substituents’ positions are confirmed via electron density maps, resolving ambiguities in regiochemistry .
Q. What methodologies are recommended for analyzing hydrogen-bonding networks in the crystal structure of this compound?
Methodological Answer: Graph-set analysis (as per Etter’s rules) classifies hydrogen-bonding motifs (e.g., chains, rings). Software like Mercury (CCDC) visualizes interactions, while CrystalExplorer quantifies interaction energies. For this compound, weak C–H···O/F interactions may stabilize the lattice, which are identified via Hirshfeld surface analysis. Comparative studies with analogs (e.g., 2,2-difluoroacetophenones) reveal substituent effects on packing .
Q. How can researchers address conflicting IR and NMR spectral data when characterizing this compound?
Methodological Answer: Contradictions often arise from dynamic effects (e.g., rotamers) or solvent interactions. Strategies include:
- Variable-Temperature NMR : Resolves overlapping signals caused by conformational exchange.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula independently.
- Computational Modeling : Gaussian or ORCA software predicts NMR/IR spectra for comparison. For fluorinated systems, relativistic effects must be included in DFT calculations .
Q. What experimental strategies can elucidate the reaction mechanisms involving this compound as an electrophilic agent in heterocyclic synthesis?
Methodological Answer: Mechanistic studies employ:
- Kinetic Isotope Effects (KIE) : Differentiates rate-determining steps (e.g., acylation vs. cyclization).
- Trapping Intermediates : Use scavengers like TEMPO to detect radical pathways.
- DFT Calculations : Maps potential energy surfaces for intermediates. For example, in synthesizing indole derivatives, the compound’s carbonyl group acts as an electrophile, with fluorine substituents modulating reactivity via inductive effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
